3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0769757
InChI: InChI=1S/C15H14N2O4S2/c18-15(12-6-3-10-22-12)21-9-4-8-16-14-11-5-1-2-7-13(11)23(19,20)17-14/h1-3,5-7,10H,4,8-9H2,(H,16,17)
SMILES: C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=CS3
Molecular Formula: C15H14N2O4S2
Molecular Weight: 350.4 g/mol

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate

CAS No.:

Cat. No.: VC0769757

Molecular Formula: C15H14N2O4S2

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate -

Specification

Molecular Formula C15H14N2O4S2
Molecular Weight 350.4 g/mol
IUPAC Name 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate
Standard InChI InChI=1S/C15H14N2O4S2/c18-15(12-6-3-10-22-12)21-9-4-8-16-14-11-5-1-2-7-13(11)23(19,20)17-14/h1-3,5-7,10H,4,8-9H2,(H,16,17)
Standard InChI Key LCDIKTJADGAZJC-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=CS3
SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=CS3
Canonical SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCOC(=O)C3=CC=CS3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator